Balanced Pan-Selectin Inhibition vs. Biased Comparators
Bimosiamose disodium exhibits a uniquely balanced pan-selectin inhibition profile, with IC₅₀ values of 88 μM (E-selectin), 20 μM (P-selectin), and 86 μM (L-selectin), representing a P-selectin potency advantage of only ~4.4-fold over E-selectin and ~4.3-fold over L-selectin [1]. This balanced profile contrasts sharply with the closest small-molecule pan-selectin comparator, rivipansel (GMI-1070), which displays IC₅₀ values of 4.3 μM (E-selectin), 423 μM (P-selectin), and 337 μM (L-selectin) — a P-selectin-to-E-selectin potency ratio of ~98-fold, indicating overwhelming E-selectin bias [1]. The E-selectin-specific antagonist uproleselan (GMI-1271) shows near-complete selectivity with IC₅₀ of 2.37 μM (E-selectin) vs. >10,000 μM (P-selectin) and 4,516 μM (L-selectin) [1]. At the biologic extreme, the monoclonal antibodies crizanlizumab and inclacumab bind only P-selectin (Kd 5.9 nM and 9.9 nM, respectively) with no activity at E- or L-selectin [1].
| Evidence Dimension | Selectin isoform inhibition profile (IC₅₀ values) |
|---|---|
| Target Compound Data | E-sel 88 μM; P-sel 20 μM; L-sel 86 μM; P/E ratio = 0.23; P/L ratio = 0.23 |
| Comparator Or Baseline | Rivipansel: E-sel 4.3 μM, P-sel 423 μM, L-sel 337 μM (P/E ratio = 98.4); Uproleselan: E-sel 2.37 μM, P-sel >10,000 μM, L-sel 4,516 μM; Crizanlizumab: P-sel Kd 5.9 nM (no E/L activity) |
| Quantified Difference | Bimosiamose P/E IC₅₀ ratio ~0.23 vs. rivipansel ~98.4 (428-fold difference in selectivity balance); bimosiamose is the only small molecule with sub-100 μM IC₅₀ across all three selectins |
| Conditions | In vitro cell-free or cell-based selectin binding assays as compiled in PMC11232095 Table 3 [1]; rivipansel data corroborated by ProbeChem |
Why This Matters
For research programs requiring simultaneous blockade of E-, P-, and L-selectin-mediated leukocyte recruitment (e.g., multi-factorial inflammatory models), bimosiamose's balanced profile avoids the confounding of pathway-specific compensation that occurs with selectin-biased or monospecific agents.
- [1] Table 3. Selectin antagonists tested clinically: Bimosiamose, Rivipansel, Uproleselan, Crizanlizumab, Inclacumab IC₅₀/Kd comparison. PMC11232095. 2024. View Source
